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molecular formula C9H11BrOS B8776392 1-(5-Bromothiophen-2-yl)pentan-1-one

1-(5-Bromothiophen-2-yl)pentan-1-one

Cat. No. B8776392
M. Wt: 247.15 g/mol
InChI Key: GRKZHCCIUOIIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703811B2

Procedure details

Charged aluminum chloride (183 mmoles), pentanoyl chloride (147 mmoles) and bromothiophene (122 mmoles) to the RB flask fitted with thermo well, stirred the reaction for 2 hours at 25-30° C. After completion of reaction, cooled the RM to 0-5° C. and added Water (100 ml). Extracted the reaction mass with ethyl acetate (2×200 ml), separated the organic layer and dried with sodium sulphate, distilled off the solvent under reduced pressure to the residue. Residue was high vacuum distilled to get the pure compound (XXI).
Quantity
183 mmol
Type
reactant
Reaction Step One
Quantity
147 mmol
Type
reactant
Reaction Step One
Quantity
122 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].[Br:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1>O>[Br:12][C:13]1[S:14][C:15]([C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])=[CH:16][CH:17]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
183 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
147 mmol
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
122 mmol
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with thermo well,
CUSTOM
Type
CUSTOM
Details
the reaction for 2 hours at 25-30° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction
EXTRACTION
Type
EXTRACTION
Details
Extracted the reaction mass with ethyl acetate (2×200 ml)
CUSTOM
Type
CUSTOM
Details
separated the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent under reduced pressure to the residue
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)C(CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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